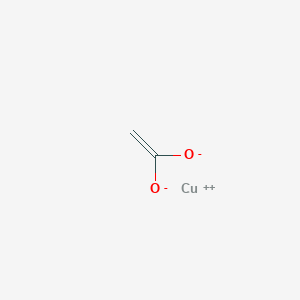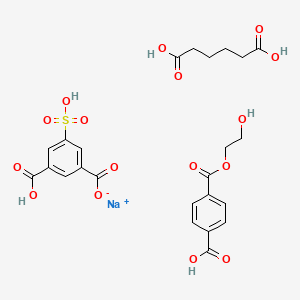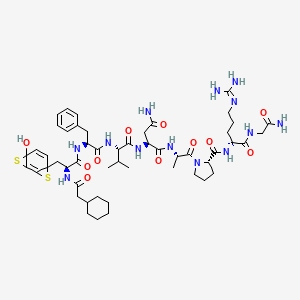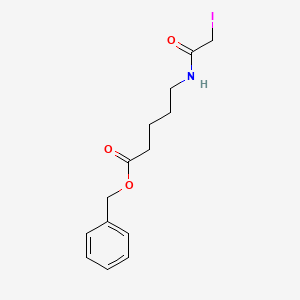
2-Bromo-3-(2-phenylhydrazinyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-(2-phenylhydrazinyl)propanenitrile is an organic compound with a complex structure that includes a bromine atom, a phenylhydrazinyl group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(2-phenylhydrazinyl)propanenitrile typically involves the reaction of 2-bromo-3-nitropropanenitrile with phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-(2-phenylhydrazinyl)propanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide or cyanide ions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenylhydrazinyl group can undergo oxidation to form corresponding azo compounds.
Common Reagents and Conditions
Substitution: Sodium or potassium cyanide in ethanol.
Reduction: Lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Major Products Formed
Substitution: Formation of 3-(2-phenylhydrazinyl)propanenitrile.
Reduction: Formation of 2-amino-3-(2-phenylhydrazinyl)propanenitrile.
Oxidation: Formation of azo compounds such as 2-phenylazo-3-(2-phenylhydrazinyl)propanenitrile.
Aplicaciones Científicas De Investigación
2-Bromo-3-(2-phenylhydrazinyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(2-phenylhydrazinyl)propanenitrile involves its interaction with various molecular targets. The bromine atom and nitrile group can participate in nucleophilic and electrophilic reactions, respectively. The phenylhydrazinyl group can form hydrogen bonds and π-π interactions with other molecules, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-nitropropanenitrile: Similar structure but with a nitro group instead of a phenylhydrazinyl group.
3-Bromo-2-phenylpropanenitrile: Similar structure but with the bromine and phenyl groups in different positions.
2-Bromo-3-(2-methylhydrazinyl)propanenitrile: Similar structure but with a methylhydrazinyl group instead of a phenylhydrazinyl group.
Uniqueness
2-Bromo-3-(2-phenylhydrazinyl)propanenitrile is unique due to the presence of the phenylhydrazinyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
65347-83-3 |
|---|---|
Fórmula molecular |
C9H10BrN3 |
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
2-bromo-3-(2-phenylhydrazinyl)propanenitrile |
InChI |
InChI=1S/C9H10BrN3/c10-8(6-11)7-12-13-9-4-2-1-3-5-9/h1-5,8,12-13H,7H2 |
Clave InChI |
VEMZVXYSIWKKLL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NNCC(C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


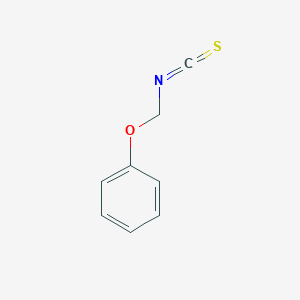
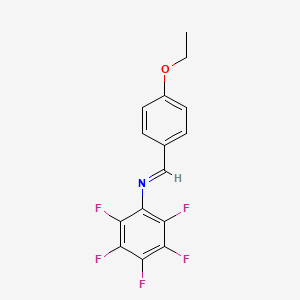

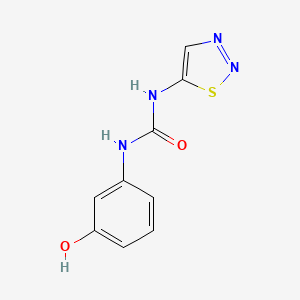
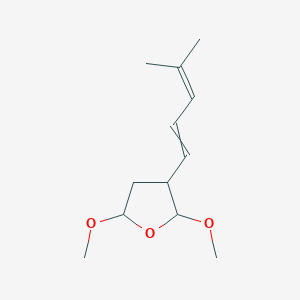

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
![3,5a,9-Trimethyldecahydronaphtho[1,2-b]furan-8(4H)-one](/img/structure/B14487482.png)


